molecular formula C22H30N4O5 B10871633 methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10871633
M. Wt: 430.5 g/mol
InChI Key: LZTQFLIZDKFMIC-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C22H30N4O5 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrazolone core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a morpholine-containing side chain enhances its pharmacological potential. The molecular formula for this compound is C23H31N4O3C_{23}H_{31}N_{4}O_{3}, indicating a rich structural diversity conducive to various interactions within biological systems.

1. Anticancer Properties

Research indicates that compounds with pyrazolone structures often exhibit anticancer activity. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar pyrazolone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as the PI3K/Akt pathway .

2. Anti-inflammatory Effects

Pyrazolone derivatives are recognized for their anti-inflammatory properties. This compound has been evaluated in various models for its ability to reduce inflammation markers. Preliminary data suggest it may inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. In vivo studies have shown significant reductions in edema and inflammatory cytokines when administered to animal models .

3. Analgesic Activity

The analgesic potential of pyrazolone compounds is well-documented. The incorporation of morpholine groups can enhance central nervous system penetration, leading to effective pain relief mechanisms. In animal models, the compound exhibited analgesic effects comparable to established analgesics like diclofenac and metamizole .

4. Neuroprotective Effects

The neuroprotective properties of pyrazolone derivatives have been explored, particularly regarding their interaction with acetylcholinesterase (AChE) and other neurodegenerative targets. This compound may provide protective effects against neurotoxicity induced by oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of AChE and COX enzymes, which play significant roles in inflammation and neurotransmission.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Studies

Several studies have documented the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Pyrazolone Derivative AAnticancerInduced apoptosis in HeLa cells
Pyrazolone Derivative BAnti-inflammatoryReduced edema in carrageenan-induced model
Pyrazolone Derivative CAnalgesicComparable efficacy to diclofenac

Properties

Molecular Formula

C22H30N4O5

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H30N4O5/c1-16(23-9-4-10-25-11-13-31-14-12-25)21-19(15-20(27)30-3)24-26(22(21)28)17-5-7-18(29-2)8-6-17/h5-8,24H,4,9-15H2,1-3H3

InChI Key

LZTQFLIZDKFMIC-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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